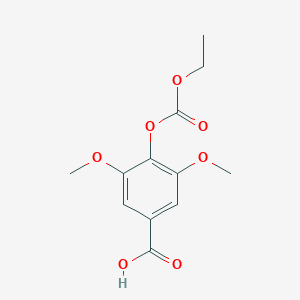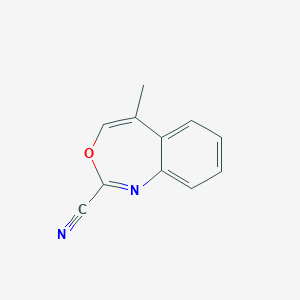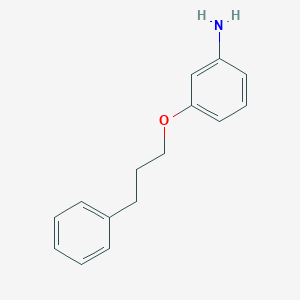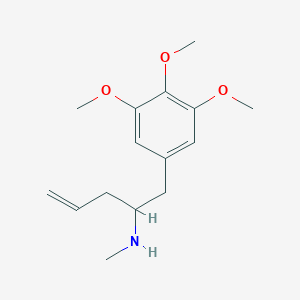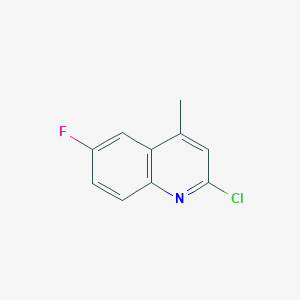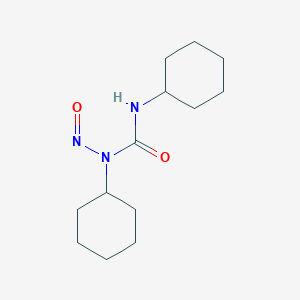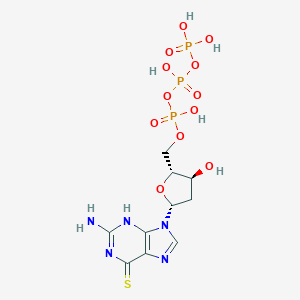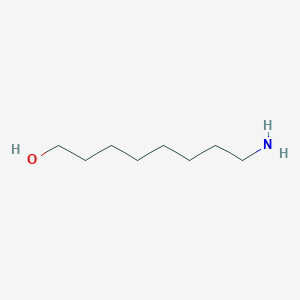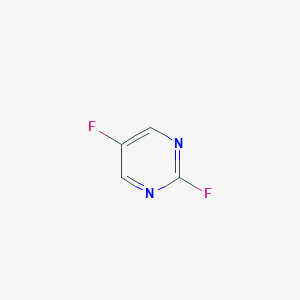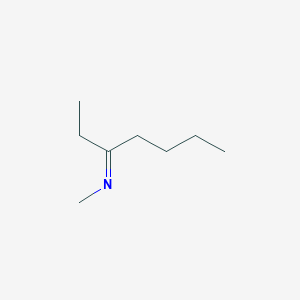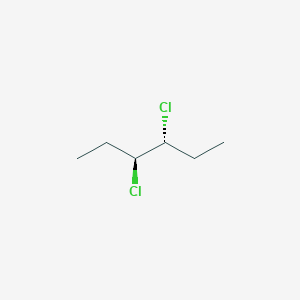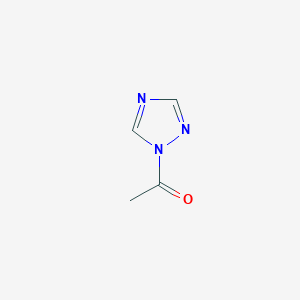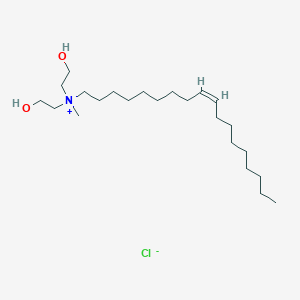
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane, also known as TFO, is a fluorinated epoxide that has gained attention in recent years due to its unique properties and potential applications in various fields of science. TFO is a highly reactive compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles. The mechanism of action of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the reaction of the epoxide ring with nucleophilic sites on proteins, DNA, and other biomolecules. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells.
Effets Biochimiques Et Physiologiques
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been shown to cause oxidative stress and inflammation in cells. In animal studies, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to cause liver and kidney damage at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has several advantages for lab experiments, including its high reactivity, selectivity, and stability. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used in small quantities and can react with various nucleophiles. However, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also cause DNA damage and toxicity in cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be further studied for its potential as an anticancer agent. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used as a building block for the synthesis of new fluorinated polymers with unique properties. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also be studied for its potential as a coating for biomedical devices. Further studies on the mechanism of action and toxicity of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its safety and efficacy in various applications.
Conclusion:
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that has potential applications in various fields of science. Its synthesis, mechanism of action, and physiological effects have been studied extensively. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has advantages and limitations for lab experiments, and there are several future directions for its study. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Further studies on the safety and efficacy of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its potential applications in various fields of science.
Méthodes De Synthèse
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be synthesized using different methods, including the reaction of trifluoroacetic anhydride with 2,3,3,3-tetrafluoropropene, and the reaction of trifluoroacetic anhydride with 1,1,2,2-tetrafluoroethylene oxide. The latter method is preferred due to its higher yield and purity. The synthesis of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the use of hazardous chemicals and requires proper safety precautions.
Applications De Recherche Scientifique
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied extensively for its potential applications in various fields of science. In organic chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a reagent for the synthesis of fluorinated compounds. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a building block for the synthesis of fluorinated polymers. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied for its potential as an anticancer agent. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been used in surface modification of materials and as a coating for biomedical devices.
Propriétés
Numéro CAS |
15453-10-8 |
|---|---|
Nom du produit |
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane |
Formule moléculaire |
C6F10O |
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
2,2,3-trifluoro-3-(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane |
InChI |
InChI=1S/C6F10O/c7-1(2(8)9)3(10,11)4(12,13)5(14)6(15,16)17-5 |
Clé InChI |
NYAGRQZHLFYEOA-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F |
SMILES canonique |
C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F |
Autres numéros CAS |
15453-10-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



